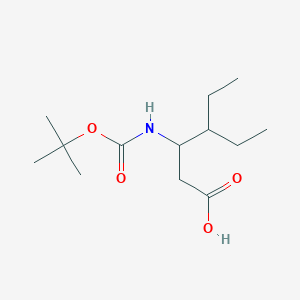

3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid

Description

3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid (CAS: 776330-51-9) is a Boc-protected amino acid derivative with the molecular formula C₁₃H₂₅NO₄ and a molecular weight of 259.34 g/mol . Key physicochemical properties include a predicted boiling point of 388.0 ± 25.0°C, density of 1.033 ± 0.06 g/cm³, and a pKa of 4.46 ± 0.10 . The compound features a hexanoic acid backbone substituted with an ethyl group at position 4 and a tert-butoxycarbonyl (Boc)-protected amino group at position 3. This structure is critical for its applications in peptide synthesis and medicinal chemistry, where the Boc group serves as a temporary protecting group for amines during solid-phase synthesis.

Properties

IUPAC Name |

4-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-6-9(7-2)10(8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECWTCWVMZJZRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions

Scientific Research Applications

Medicinal Chemistry

3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Case Study: Arginase Inhibitors

A notable application is in the development of arginase inhibitors, which are crucial for regulating nitric oxide synthesis and have implications in cancer therapy. The compound serves as a precursor for synthesizing derivatives that demonstrate potent inhibitory activity against arginase, with reported IC50 values in the micromolar range .

Peptide Synthesis

The Boc protecting group allows for selective deprotection during peptide synthesis, making this compound valuable in creating complex peptides with specific functionalities. The ability to introduce amino acids with varying side chains enhances the diversity of peptide libraries for drug discovery.

Example: Synthesis of Peptide Analogs

Research has shown that derivatives of 3-tert-butoxycarbonylamino-4-ethyl-hexanoic acid can be incorporated into peptide chains to modify their biological activity or stability . This versatility is vital for developing targeted therapies.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme mechanisms and protein interactions. Its structural features enable it to mimic natural substrates or inhibitors, facilitating the study of enzyme kinetics and binding affinities.

Example: Enzyme Kinetics

Studies involving this compound have demonstrated its utility in enzyme kinetics experiments where it acts as a substrate or inhibitor, providing insights into metabolic pathways and potential therapeutic targets .

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Hexanoic Acid Derivatives

- 3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid vs. 2-{[(tert-Butoxy)carbonyl]amino}-4-methylhexanoic acid: The ethyl substituent in the former increases hydrophobicity and steric bulk compared to the methyl group in the latter. This difference impacts solubility and reactivity in coupling reactions . The methyl analog’s lower molecular weight (245.32 vs. 259.34) may enhance diffusion in biological systems.

Aromatic Backbone Derivatives

- 4-(tert-Butoxycarbonylamino)-3-phenylbutanoic acid: The phenyl group introduces aromaticity, enabling π-π stacking interactions in receptor binding. This property is exploited in the synthesis of histamine H₂ receptor agonists .

- 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid and 4-N-TERT-Butoxycarbonylaminobenzoic acid: The hydroxyl group in the former increases polarity and aqueous solubility (evidenced by its lower molecular weight and polar -OH group), while the latter’s benzoic acid backbone is advantageous in designing enzyme inhibitors due to its rigidity .

Biological Activity

3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid, also known as 3-amino-4-ethylhexanoic acid, is a compound that has garnered attention for its potential biological activities and applications in various fields such as biochemistry, medicine, and pharmacology. This article provides a comprehensive overview of its biological activity, including biochemical properties, molecular mechanisms, and relevant case studies.

3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interactions : The compound has been shown to interact with various enzymes, including chymotrypsin, a proteolytic enzyme. This interaction can modulate enzyme activity, influencing metabolic pathways and cellular processes.

- Cellular Effects : It affects cell signaling pathways, gene expression, and cellular metabolism. Studies indicate that it can modulate the activity of specific proteases, impacting processes such as digestion and immune response.

The molecular mechanism of action for 3-tert-butoxycarbonylamino-4-ethyl-hexanoic acid involves several key interactions:

- Binding Interactions : The compound binds to the active site of enzymes like chymotrypsin, leading to decreased enzyme activity. This inhibition can alter the metabolic flux within cells and affect overall cellular function.

- Influence on Metabolic Pathways : It participates in various metabolic pathways, potentially affecting the synthesis or degradation of biomolecules. This involvement is crucial for understanding its therapeutic potential in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-tert-butoxycarbonylamino-4-ethyl-hexanoic acid:

- Metabolic Pathway Studies : Research has indicated that this compound plays a role in specific metabolic pathways by interacting with key enzymes. For instance, its effect on chymotrypsin has been documented to influence protein digestion and absorption in animal models.

- Therapeutic Applications : Investigations into the therapeutic effects of this compound suggest potential applications in treating conditions related to enzyme deficiencies or metabolic disorders. Its role as a precursor for drug development highlights its significance in pharmaceutical research.

- Toxicological Assessments : Safety assessments have been conducted to evaluate the compound's toxicity profile. Studies report no significant adverse effects at certain dosage levels in animal models, indicating a favorable safety margin for potential therapeutic use .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to an amino acid precursor. A common approach is reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. For example, intermediates with ethyl-substituted hexanoic acid backbones are synthesized via sequential alkylation and Boc protection steps. Critical parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and reaction time (4–24 hours) to avoid premature deprotection or side reactions .

Q. What purification techniques are effective for isolating 3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid?

- Methodological Answer :

- Recrystallization : Use solvent systems like ethyl acetate/hexane to remove polar impurities.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (10–50%) to separate by-products.

- Acid-Base Extraction : Leverage the compound’s carboxylic acid group by adjusting pH (e.g., aqueous HCl for protonation and dichloromethane for extraction).

Purity is monitored via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. How is the compound characterized to confirm structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and ethyl/hexanoic acid backbone.

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95% by area under the curve).

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion ([M+H]⁺ expected at m/z 303.36 for C₁₆H₂₃NO₅) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and stoichiometry. For instance, increasing Boc₂O equivalents (1.2–1.5 eq) enhances amine protection efficiency.

- Kinetic Monitoring : In-situ IR or LC-MS tracks reaction progress to terminate at maximal yield.

- By-Product Analysis : Identify impurities (e.g., de-Boc products) via LC-MS and adjust pH or scavenger agents (e.g., molecular sieves) to suppress their formation .

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., ethyl vs. hexanoic methylene protons).

- X-ray Crystallography : For crystalline derivatives, SHELX programs refine the structure to confirm stereochemistry and bond lengths (e.g., C=O bond distance ~1.23 Å) .

- Comparative Analysis : Cross-reference with analogs (e.g., tert-butoxycarbonylamino-hexanoic acid derivatives) to validate unexpected peaks .

Q. What are the applications of this compound in peptide synthesis and medicinal chemistry?

- Methodological Answer :

- Peptide Backbone Modification : The ethyl group introduces hydrophobicity for membrane permeability studies.

- Protecting Group Strategy : The Boc group is cleaved under mild acidic conditions (e.g., TFA/DCM) to expose the amine for subsequent coupling.

- Prodrug Design : The carboxylic acid moiety can be esterified to enhance bioavailability in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.